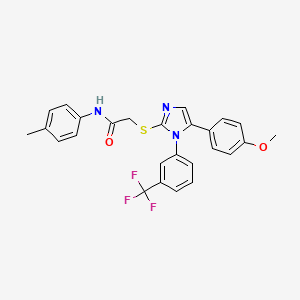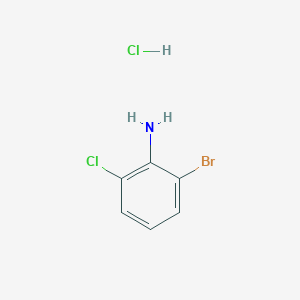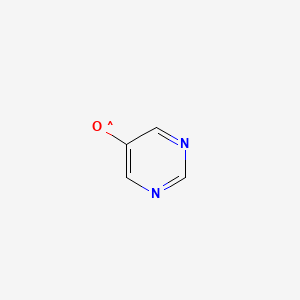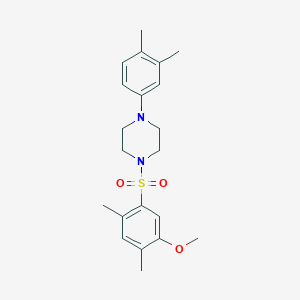
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
Übersicht
Beschreibung
“2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the formula C11H17ClN4O . It has a molecular weight of 256.73 . This compound is used in the design, synthesis, and evaluation of dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)piperazine and 2-methyl-4,6-dichloropyrimidine in methylene dichloride at 30°C . Triethylamine is added and the reaction is left overnight in thermal insulation . The product is then filtered, dried, and rinsed with n-hexane to yield a white solid . The yield of this reaction is approximately 89.8% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperazine ring is substituted with an ethanol group .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.05 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.59 . Its water solubility is 1.55 mg/ml or 0.00603 mol/l .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various heterocyclic derivatives, showing its versatility in chemical synthesis. For instance, it was utilized in the preparation of derivatives from 6-methyl 2-thiouracil, highlighting its role in the creation of new compounds with potential biological activities (Mohammad, Ahmed, & Mahmoud, 2017).
Biological Activity Studies
- Research has explored its use in synthesizing compounds with significant antibacterial activity. This was evident in the study that involved the creation of new pyridine derivatives using this compound, demonstrating its potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmaceutical Applications
- It's been incorporated in the synthesis of compounds with potential therapeutic benefits. For example, derivatives synthesized using this compound showed better anti-proliferative activities against human breast cancer cell lines compared to curcumin, indicating its relevance in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Chemical Process Development
- The compound has been utilized in developing new manufacturing processes for pharmaceuticals. An example is the new procedure for manufacturing cetirizine dihydrochloride, where this compound played a crucial role as an intermediate (Reiter, Trinka, Bartha, Pongó, Volk, & Simig, 2012).
Antitumor Research
- It's been used in the synthesis of tertiary amino alcohols and their dihydrochlorides with investigations into their antitumor activity. This showcases its application in creating compounds that may contribute to cancer treatment research (Hakobyan et al., 2020).
Antimicrobial Activity
- The compound has been a key ingredient in synthesizing new compounds with antimicrobial properties. This is evident in studies where its derivatives were screened for their efficacy against various bacterial and fungal strains, highlighting its potential in addressing microbial resistance issues (Ali, Kumar, Afzal, & Bawa, 2015).
Wirkmechanismus
While the specific mechanism of action for this compound is not detailed in the available resources, it is known to be a protein tyrosine kinase inhibitor . Protein tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in many cellular functions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXBFHSTHMFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)


![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)